

Application Notes and Protocols for the Extraction of Shisonin from Perilla Leaves

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Compound of Interest

Compound Name: *Shisonin*

Cat. No.: *B1232578*

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Introduction

Perilla frutescens, a member of the mint family, is a plant of significant interest in the pharmaceutical and nutraceutical industries due to its rich composition of bioactive compounds. [1] The leaves of the red and purple varieties are particularly abundant in anthocyanins, with **shisonin** (cyanidin 3-O-(E)-p-coumaroylglucoside-5-O-glucoside) and its derivatives being major constituents. **Shisonin** has garnered attention for its potential therapeutic properties, including antioxidant and anticancer activities. [1] The effective extraction and purification of **shisonin** are critical steps for its further investigation and utilization in drug development.

This document provides detailed protocols for the extraction, purification, and analysis of **shisonin** from *Perilla* leaves. It includes a comparison of different extraction methods, quantitative data on yields, and a discussion of the factors influencing extraction efficiency and stability.

Materials and Methods

Plant Material Preparation

Freshly harvested leaves of *Perilla frutescens* should be washed and dried. For consistent results, it is recommended to dry the leaves at a controlled temperature (e.g., 40-50°C) to a constant weight and then grind them into a fine powder.

Extraction Protocols

Several methods can be employed for the extraction of **shisonin** from Perilla leaves. The choice of method depends on factors such as desired yield, purity, extraction time, and available equipment.

Solvent extraction is a conventional and widely used method for obtaining anthocyanins. Acidified solvents are typically used to maintain the stability of the flavylum cation form of anthocyanins, which is red and stable in acidic conditions.

Protocol:

- Weigh 10 g of dried Perilla leaf powder and place it in a flask.
- Add 200 mL of an acidified ethanol solution (e.g., 70% ethanol with 1% HCl).
- Macerate the mixture at room temperature for 24 hours in the dark, with occasional shaking.
- Alternatively, perform reflux extraction at 60°C for 2 hours.
- After extraction, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C.
- The resulting crude extract can be used for purification or stored at -20°C.

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular compounds and enhancing mass transfer. This method generally offers higher yields in shorter extraction times compared to conventional solvent extraction.

Protocol:

- Mix 1 g of dried Perilla leaf powder with 20 mL of 76.58% ethanol in a beaker.
- Place the beaker in an ultrasonic bath.
- Perform sonication at a frequency of 50 kHz and a power of 400 W.

- Maintain the extraction temperature at 52.75°C for 53.84 minutes.
- After extraction, centrifuge the mixture at 12,000 g for 15 minutes.
- Collect the supernatant and store it for further processing.

Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of target compounds.

Protocol:

- Place 40 g of dried Perilla leaf powder into a microwave extraction vessel.
- Add the extraction solvent (e.g., water or ethanol) at a solvent-to-material ratio of 16.5:1 (mL/g).
- Adjust the pH of the slurry to 8.4.
- Apply microwave irradiation at a power of 600 W for 23 minutes.
- Allow the vessel to cool, then filter the extract.

Purification of Shisonin

Macroporous resins are effective for the purification of flavonoids and anthocyanins from crude extracts.

Protocol:

- Select a suitable macroporous resin (e.g., HPD450).
- Pre-treat the resin by washing with ethanol and then water.
- Load the crude **shisonin** extract onto the resin column at a concentration of 0.06 mg/mL.
- Wash the column with deionized water to remove sugars and other polar impurities.
- Elute the adsorbed **shisonin** using a 70% ethanol solution.

- Collect the eluate and concentrate it under vacuum to obtain the purified **shisonin** extract.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of **shisonin**.

Protocol:

- HPLC System: An HPLC system equipped with a Diode Array Detector (DAD) is suitable.
- Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).^[1]
- Gradient Program: A typical gradient could be: 0-15 min, 12-24% B; 26-35 min, 24-50% B; 35-38 min, 50-100% B.
- Flow Rate: 0.8 mL/min.
- Detection Wavelength: 520 nm for anthocyanins.
- Quantification: Prepare a calibration curve using a **shisonin** standard of known concentrations. The concentration of **shisonin** in the samples is determined by comparing their peak areas with the calibration curve.

Results and Discussion

Quantitative Data Summary

The efficiency of **shisonin** extraction is influenced by various parameters. The following tables summarize the impact of different extraction methods and conditions on the yield of anthocyanins from Perilla leaves.

Table 1: Comparison of Different Extraction Methods for Anthocyanins from Perilla Leaves

Extraction Method	Total Anthocyanin Content (mg/g DW)	Reference
Ultrasonic-Assisted Water Extraction (UWE)	Not specified, lower than UEE and UATPE	
Ultrasonic-Assisted Ethanol Extraction (UEE)	Not specified, lower than UATPE	
Ultrasonic-Assisted Aqueous Two-Phase Extraction (UATPE)	18.37 ± 0.91	
Microwave-Assisted Natural Deep Eutectic Solvents (NADES)	72.54 (total flavonoids)	
Ultrasound-Assisted Extraction (UAE) with optimal conditions	6.44 (mg CGE/g DW)	

DW: Dry Weight, CGE: Cyanidin-3-glucoside equivalent

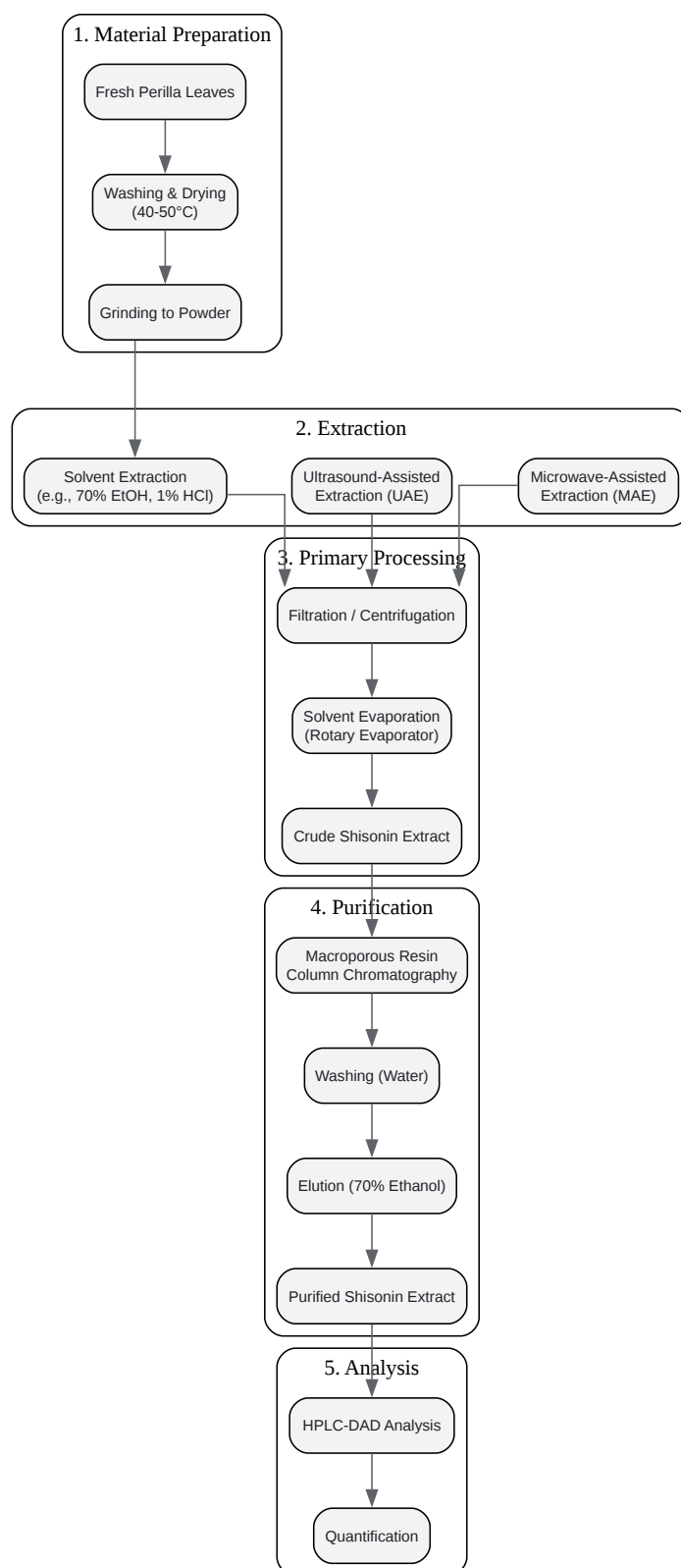
Table 2: Influence of Extraction Parameters on Flavonoid/Anthocyanin Yield from Perilla Leaves

Parameter	Condition	Yield	Reference
Solvent Concentration	76.58% Ethanol	6.44 mg CGE/g DW (anthocyanins)	
60% Ethanol	9.8 mg/g (flavonoids)		
Temperature	52.75°C (UAE)	6.44 mg CGE/g DW (anthocyanins)	
60°C (UAE)	9.8 mg/g (flavonoids)		
Time	53.84 min (UAE)	6.44 mg CGE/g DW (anthocyanins)	
10 min (UAE)	9.8 mg/g (flavonoids)		
pH	8.4 (MAE)	6.07 mg/g (flavonoids)	
Solid-to-Liquid Ratio	1:22.15 (g/mL) (UAE)	6.44 mg CGE/g DW (anthocyanins)	
1:20 (g/mL) (UAE)	9.8 mg/g (flavonoids)		
Ultrasonic Power	313 W	22.48 mg/g (flavonoids)	
Microwave Power	600 W	6.07 mg/g (flavonoids)	

Stability of Shisonin

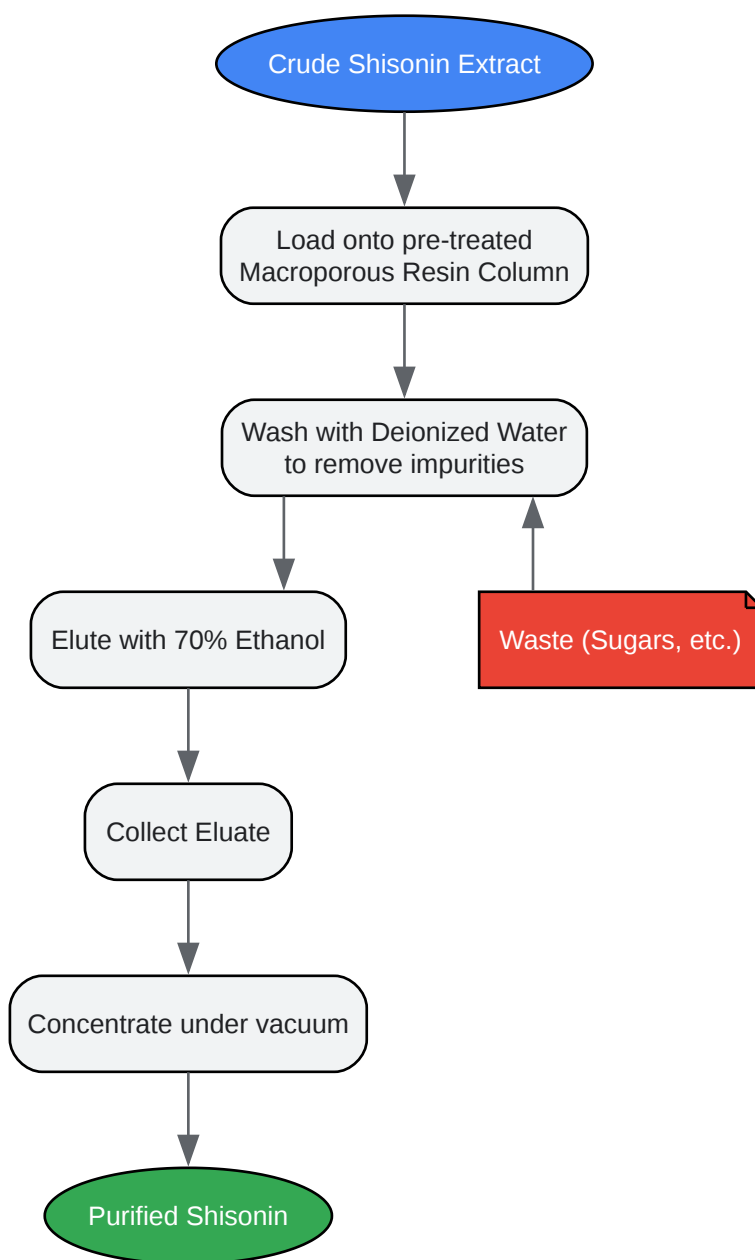
Anthocyanins, including **shisonin**, are sensitive to pH, temperature, and light. For optimal stability, extracts should be stored in acidic conditions (pH 2.5-3.7), at low temperatures (4°C), and protected from light. The acylated nature of **shisonin** may contribute to its relatively higher thermal stability compared to non-acylated anthocyanins.

Experimental Workflows and Signaling Pathways



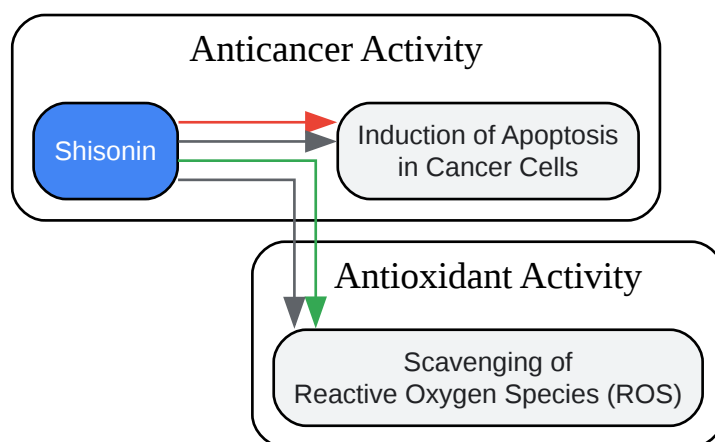
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Caption: Workflow for the extraction and purification of **shisonin** from Perilla leaves.



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Caption: Detailed workflow for the purification of **shisonin** using macroporous resin.



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Caption: Overview of the reported biological activities of **shisonin**.

Conclusion

This application note provides comprehensive protocols for the extraction, purification, and analysis of **shisonin** from Perilla leaves. The choice of extraction method significantly impacts the yield, with modern techniques like ultrasound- and microwave-assisted extraction offering advantages in terms of efficiency and time. The provided quantitative data allows for an informed selection of extraction parameters to meet specific research or development goals. The detailed purification and HPLC analysis protocols will aid in obtaining high-purity **shisonin** and its accurate quantification. Further research into the specific molecular mechanisms and signaling pathways of **shisonin** is warranted to fully elucidate its therapeutic potential.

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References

- 1. Chemical Compositions, Extraction Optimizations, and In Vitro Bioactivities of Flavonoids from Perilla Leaves (Perillae folium) by Microwave-Assisted Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

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